6-hydroxymanzamine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manzamine Y is a member of the manzamine family, a class of marine alkaloids isolated from marine sponges. These compounds are known for their complex structures and diverse biological activities. Manzamine Y, like other manzamines, features a unique polycyclic structure that includes a β-carboline moiety fused with multiple ring systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of manzamine alkaloids, including manzamine Y, involves several complex steps. Key reactions include stereoselective Michael nitro olefin addition, nitro-Mannich/lactamization cascade, iminium ion/cyclization, stereoselective ring-closing metathesis, and cross-coupling reactions . These reactions are crucial for constructing the intricate ring systems characteristic of manzamines.
Industrial Production Methods: Industrial production of manzamines typically involves extraction from marine sponges. A kilogram-scale preparation method includes extracting the fresh sponge with acetone, followed by an acid-base partition scheme and fractionation using silica gel vacuum liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Manzamine Y undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Manzamine Y has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex natural product synthesis.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its anticancer properties, particularly against colorectal and cervical cancers.
Industry: Potential applications in developing new pharmaceuticals and agrochemicals.
Mechanism of Action
Manzamine Y exerts its effects through various mechanisms:
Anticancer Activity: Induces cell cycle arrest and apoptosis in cancer cells by inhibiting cyclin-dependent kinases and triggering mitochondrial membrane potential depletion.
Antimicrobial Activity: Inhibits key enzymes and pathways in microorganisms, such as glycogen synthase kinase-3β and mycobacterial shikimate kinase.
Comparison with Similar Compounds
Manzamine Y is unique among manzamine alkaloids due to its specific ring structure and biological activities. Similar compounds include:
Manzamine A: Known for its antimalarial and anticancer properties.
Ircinal A: Exhibits antimicrobial and cytotoxic activities.
Keramaphidin B: Noted for its complex structure and biological activities
These compounds share structural similarities but differ in their specific biological activities and mechanisms of action.
Properties
Molecular Formula |
C36H44N4O2 |
---|---|
Molecular Weight |
564.8 g/mol |
IUPAC Name |
(1R,2R,4R,5Z,12R,13S,16Z)-25-(6-hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol |
InChI |
InChI=1S/C36H44N4O2/c41-26-12-13-31-28(21-26)27-14-17-37-32(33(27)38-31)29-23-36(42)16-8-4-1-2-5-9-18-39-20-15-30(29)35(24-39)22-25-11-7-3-6-10-19-40(25)34(35)36/h1,4,7,11-14,17,21,23,25,30,34,38,41-42H,2-3,5-6,8-10,15-16,18-20,22,24H2/b4-1-,11-7-/t25-,30-,34+,35-,36-/m0/s1 |
InChI Key |
CANRNZBVKKQKEQ-FFMUKQARSA-N |
Isomeric SMILES |
C1CCN2CC[C@H]3C(=C[C@@](CC/C=C\C1)([C@H]4[C@]3(C2)C[C@H]/5N4CCCC/C=C5)O)C6=NC=CC7=C6NC8=C7C=C(C=C8)O |
Canonical SMILES |
C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=C7C=C(C=C8)O |
Synonyms |
6-hydroxymanzamine A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.